5'-Deoxycytidine
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Overview
Description
5’-Deoxycytidine is a deoxyribonucleoside, a component of deoxyribonucleic acid (DNA). It is structurally similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position. This compound plays a crucial role in DNA synthesis and repair, making it an essential molecule in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxycytidine typically involves the modification of cytidine. One common method includes the use of boranophosphate modifications at the α-phosphate group in 2’-deoxycytidine 5’-triphosphate (dCTP). This method involves substitutions at the C-5 position of cytosine by alkyl groups (e.g., methyl, ethyl) to enhance nuclease resistance .
Industrial Production Methods: Industrial production of 5’-Deoxycytidine can be achieved through metabolic engineering of Escherichia coli strains. This involves the deletion of specific degradation enzymes and the enhancement of biosynthetic pathways to increase the yield of deoxycytidine. For instance, the deletion of enzymes in the salvage pathway and the branching pathway, combined with the overexpression of genes related to the biosynthetic pathway, can significantly improve production yields .
Chemical Reactions Analysis
Types of Reactions: 5’-Deoxycytidine undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated at the C5’ position of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP).
Oxidation and Reduction: It can be oxidized to form 5-hydroxymethyl-2’-deoxycytidine (5-hmdC), 5-formyl-2’-deoxycytidine (5-fodC), and 5-carboxyl-2’-deoxycytidine (5-cadC).
Common Reagents and Conditions:
Phosphorylation: Deoxycytidine kinase and ATP are commonly used for phosphorylation reactions.
Major Products:
Scientific Research Applications
5’-Deoxycytidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: It plays a role in DNA synthesis and repair, making it essential for studying genetic processes.
Industry: It is used in the production of nucleoside analogs for therapeutic applications.
Mechanism of Action
5’-Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can be phosphorylated to form dCMP, which is further converted to dUMP and dTMP, essential precursors for DNA synthesis . In the case of its analog, 5-aza-2’-deoxycytidine, it inhibits DNA methyltransferase, leading to DNA hypomethylation and reactivation of tumor suppressor genes .
Comparison with Similar Compounds
Cytidine: A ribonucleoside with a hydroxyl group at the C2’ position.
5-aza-2’-deoxycytidine (decitabine): An analog used in cancer therapy.
5-hydroxymethyl-2’-deoxycytidine (5-hmdC): An oxidation product involved in DNA demethylation.
Uniqueness: 5’-Deoxycytidine is unique due to its role in DNA synthesis and repair, as well as its potential to be modified into various analogs with therapeutic applications. Its ability to be phosphorylated and converted into essential DNA precursors highlights its importance in genetic and biochemical research .
Properties
CAS No. |
55732-41-7 |
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Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c1-4-6(13)7(14)8(16-4)12-3-2-5(10)11-9(12)15/h2-4,6-8,13-14H,1H3,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
HLPAJQITBMEOML-XVFCMESISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
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